molecular formula C15H14ClFN2O2 B2398589 N-[2-(4-Chlorophenyl)-2-methoxyethyl]-6-fluoropyridine-3-carboxamide CAS No. 1436161-69-1

N-[2-(4-Chlorophenyl)-2-methoxyethyl]-6-fluoropyridine-3-carboxamide

Cat. No.: B2398589
CAS No.: 1436161-69-1
M. Wt: 308.74
InChI Key: PIZOBKDTZGBLSN-UHFFFAOYSA-N
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Description

N-[2-(4-Chlorophenyl)-2-methoxyethyl]-6-fluoropyridine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a 4-chlorophenyl group, a methoxyethyl chain, and a fluoropyridine carboxamide moiety

Scientific Research Applications

N-[2-(4-Chlorophenyl)-2-methoxyethyl]-6-fluoropyridine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Safety and Hazards

This involves understanding the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage .

Future Directions

This involves discussing potential applications or areas of research for the compound. It could include potential uses in medicine, industry, or materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Chlorophenyl)-2-methoxyethyl]-6-fluoropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the 4-chlorophenyl intermediate: This step involves the reaction of 4-chlorobenzaldehyde with a suitable reagent to form the 4-chlorophenyl intermediate.

    Introduction of the methoxyethyl group: The intermediate is then reacted with methoxyethylamine under controlled conditions to introduce the methoxyethyl group.

    Formation of the fluoropyridine carboxamide: The final step involves the reaction of the intermediate with 6-fluoropyridine-3-carboxylic acid in the presence of a coupling agent to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Chlorophenyl)-2-methoxyethyl]-6-fluoropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoropyridine moiety, to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-Chlorophenyl)-2-methoxyethyl]-6-chloropyridine-3-carboxamide
  • N-[2-(4-Chlorophenyl)-2-methoxyethyl]-6-bromopyridine-3-carboxamide
  • N-[2-(4-Chlorophenyl)-2-methoxyethyl]-6-iodopyridine-3-carboxamide

Uniqueness

N-[2-(4-Chlorophenyl)-2-methoxyethyl]-6-fluoropyridine-3-carboxamide is unique due to the presence of the fluorine atom in the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to its halogenated analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[2-(4-chlorophenyl)-2-methoxyethyl]-6-fluoropyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClFN2O2/c1-21-13(10-2-5-12(16)6-3-10)9-19-15(20)11-4-7-14(17)18-8-11/h2-8,13H,9H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZOBKDTZGBLSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CN=C(C=C1)F)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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